A Technical Guide to 1-(3-bromobenzyl)azetidin-3-amine: Synthesis, Properties, and Applications
A Technical Guide to 1-(3-bromobenzyl)azetidin-3-amine: Synthesis, Properties, and Applications
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth technical overview of a specific, functionalized derivative, 1-(3-bromobenzyl)azetidin-3-amine. We will detail its core chemical identity, outline a robust synthetic protocol via reductive amination, predict its spectral characteristics based on analogous structures, discuss critical safety considerations, and explore its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel heterocyclic entities.
Core Compound Identification and Properties
1-(3-bromobenzyl)azetidin-3-amine is a substituted azetidine derivative featuring a 3-bromobenzyl group attached to the ring's nitrogen atom. This functionalization provides a key vector for further chemical modification and introduces a bromine atom, a common feature in pharmacologically active compounds for modulating binding interactions or as a handle for cross-coupling reactions.
Key Chemical Data
The fundamental molecular and identifying information for 1-(3-bromobenzyl)azetidin-3-amine is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | |
| Molecular Weight | 241.13 g/mol | |
| CAS Number | 1493585-80-0 | |
| IUPAC Name | 1-((3-bromophenyl)methyl)azetidin-3-amine | |
| InChI Key | OIMZCNYINWCRFW-UHFFFAOYSA-N | |
| SMILES | NC1CN(CC2=CC=CC(Br)=C2)C1 |
Physicochemical Properties (Predicted)
Experimental physicochemical data for this specific compound are not widely available. However, based on the properties of similar azetidine derivatives and related benzylamines, the following characteristics can be predicted. Azetidines generally exhibit a higher pKa compared to their aziridine counterparts, behaving more like typical secondary amines.[3]
| Property | Predicted Value / Description | Rationale / Comments |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-benzylated amines. |
| Boiling Point | > 250 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |
| Solubility | Soluble in methanol, dichloromethane, DMSO. Sparingly soluble in water. | The polar amine and azetidine core confer solubility in polar organic solvents. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | The primary amine is the most basic site. This is a typical range for primary anilines and benzylamines. |
Synthesis and Mechanism
The most direct and efficient method for preparing 1-(3-bromobenzyl)azetidin-3-amine is through reductive amination. This widely-used reaction in medicinal chemistry involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the target amine.[4][5][6][7]
Synthetic Pathway: Reductive Amination
The synthesis involves the reaction of azetidin-3-amine with 3-bromobenzaldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred as it selectively reduces the intermediate iminium ion without reducing the starting aldehyde.[6]
Caption: Reductive amination pathway for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination and should be adapted and optimized as necessary.
Materials:
-
Azetidin-3-amine dihydrochloride
-
3-Bromobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Free-Basing: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidin-3-amine dihydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M). Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Imine Formation: To the resulting mixture, add 3-bromobenzaldehyde (1.05 eq) in one portion.
-
Reduction: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, controlling any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure 1-(3-bromobenzyl)azetidin-3-amine.
Structural Elucidation and Spectral Analysis (Predicted)
No published experimental spectra for 1-(3-bromobenzyl)azetidin-3-amine were identified. The following section describes the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry characteristics based on its structure and data from analogous compounds.[8][9][10]
Caption: Chemical structure of 1-(3-bromobenzyl)azetidin-3-amine.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (7.1-7.5 ppm): Four protons on the bromophenyl ring are expected to appear as a complex multiplet in this region.
-
Benzyl Protons (-CH₂-Ar, ~3.6 ppm): A singlet integrating to two protons, corresponding to the methylene bridge between the azetidine nitrogen and the phenyl ring.
-
Azetidine Ring Protons (2.8-3.8 ppm): The protons on the four-membered ring will likely show complex splitting patterns (triplets or multiplets) due to coupling. The CH-NH₂ proton will be a multiplet around 3.5-3.8 ppm, while the other CH₂ protons on the ring will appear as triplets around 2.8-3.4 ppm.
-
Amine Protons (-NH₂, ~1.5-2.5 ppm): A broad singlet, integrating to two protons. The chemical shift of this peak is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (120-140 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be around 122 ppm, and the quaternary carbon (C-CH₂) will be near 140 ppm.
-
Benzyl Carbon (-CH₂-Ar, ~60-65 ppm): The methylene bridge carbon.
-
Azetidine Ring Carbons (~45-55 ppm): The CH-NH₂ carbon will be downfield (~45-50 ppm) compared to the other two CH₂ carbons of the ring (~50-55 ppm).
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. The calculated exact mass for the [M+H]⁺ ion is approximately 241.03 and 243.03.
-
Key Fragmentation: A prominent fragment would be the loss of the bromobenzyl group, resulting in a peak corresponding to the azetidin-3-amine cation. Another key fragment would be the tropylium-like ion from the bromobenzyl moiety at m/z 169/171.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(3-bromobenzyl)azetidin-3-amine is not publicly available. Therefore, a risk assessment must be based on the starting materials and related compounds.
-
Precursors: The key precursor, 3-bromobenzylamine, is classified as a corrosive substance that causes severe skin burns and eye damage.[11] The other precursor, 3-bromobenzaldehyde, and related bromobenzyl halides are also known to be irritants or lachrymators.[9][12][13]
-
Product: The final product contains a primary amine and a brominated aromatic ring. It should be handled as a potentially hazardous chemical.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Potential Applications in Research and Drug Development
The azetidine ring is a "privileged structure" in medicinal chemistry, often used as a bioisostere for larger or more flexible rings like pyrrolidine or piperidine.[2] Its rigid, three-dimensional nature can lead to improved target selectivity and better pharmacokinetic profiles.
-
CNS Drug Discovery: The compact and polar nature of the azetidine scaffold makes it an attractive component for developing agents that target the central nervous system.[2]
-
Oncology: Numerous azetidine-containing molecules have been investigated as anticancer agents, including kinase inhibitors.[14][15] The 3-amino group on this compound provides a versatile handle for constructing libraries of potential inhibitors via amide coupling or other derivatizations.
-
Fragment-Based Screening: As a relatively small and functionalized molecule, it can serve as a valuable fragment in screening campaigns to identify initial hits against various biological targets. The bromine atom can serve as a vector for fragment evolution using structure-based design and synthetic expansion.
Conclusion
1-(3-bromobenzyl)azetidin-3-amine is a valuable building block for drug discovery and chemical biology. Its synthesis is readily achievable through established reductive amination protocols. While specific experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups. Its structural features—a rigid azetidine core, a versatile primary amine, and a modifiable bromophenyl group—make it a highly attractive scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. As with all novel chemical entities, appropriate safety precautions must be taken during its handling and use.
References
-
Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. RSC.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromobenzylamine. NIST WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 4-Bromobenzylamine. PubChem. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Benzenemethanamine, 3-bromo-. PubChem. Available at: [Link]
- Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.
-
Boston University. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromobenzylamine - Phase change data. NIST WebBook. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Download Scientific Diagram]. Available at: [Link]
- Al-Juboor, N. M. H., & Al-Masoudi, W. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Available at: [Link]
- ISCA. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. Available at: [Link]
-
Der Pharma Chemica. (2026). Synthesis and Biological Activities of[8][16]-Oxazine Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. DSpace [open.bu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. CCCC 1995, Volume 60, Issue 1, Abstracts pp. 150-160 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p-Bromobenzylamine [webbook.nist.gov]
